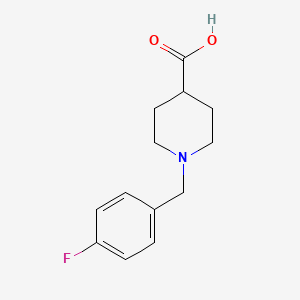

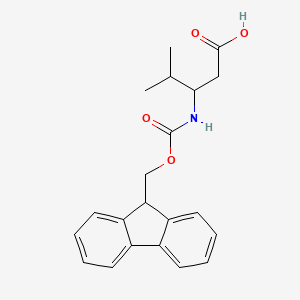

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds which can help infer some aspects of the compound . For instance, paper discusses N-(4-butyryl-3-hydroxyphenyl)acetamide monohydrate, which shares a butyl group and an acetamide moiety with the compound of interest. Paper examines 2-Chloro-N-(2,4-dinitrophenyl) acetamide, which includes a chloro and acetamide group. Lastly, paper describes 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, which also contains a chloro group and acetamide functionality.

Synthesis Analysis

The synthesis of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not detailed in the provided papers. However, similar compounds are synthesized and characterized using techniques such as NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis as seen in paper . These methods are likely applicable to the synthesis and characterization of the compound .

Molecular Structure Analysis

While the exact molecular structure of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is not provided, the papers do discuss the molecular structures of related compounds. For example, the crystal structure of a related compound in paper shows intramolecular hydrogen bonding, which could be a feature in the compound of interest. The orientation of substituent groups on the rings, as seen in paper , could also provide insight into the molecular conformation of the compound .

Chemical Reactions Analysis

The chemical reactions or reactivity of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide are not directly addressed in the papers. However, the photochemical inertness of similar compounds due to their conformation, as discussed in paper , could suggest that the compound of interest may also exhibit certain stability under light exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide are not explicitly mentioned. Nonetheless, the solvatochromic effects observed in paper for a related compound indicate that solvent polarity can affect the optical properties, which might be relevant for the compound . The crystal packing and intermolecular interactions described in papers and could also be indicative of the solid-state properties of the compound of interest.

Scientific Research Applications

Hydrogen-bonding Patterns in Substituted Acetamides

Studies on substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, such as those involving chloro substituents, have revealed intricate hydrogen-bonding patterns. These patterns include chains of edge-fused rings facilitated by C-H...O and C-H...π(arene) hydrogen bonds. This understanding is crucial for designing molecules with desired supramolecular assemblies, potentially impacting materials science and molecular engineering (Gerson López et al., 2010).

Synthesis of Pharmaceutical Compounds

Research into the synthesis of complex molecules like Dronedarone Hydrochloride involves steps that might be analogous to those required for synthesizing N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. Such processes typically involve Friedel-Crafts reactions and condensation steps, providing valuable insights into synthetic strategies for related compounds (Zhan Feilong, 2011).

Metabolism of Chloroacetamide Herbicides

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes offers a glimpse into how similar compounds might be metabolized in biological systems. Understanding the metabolic pathways and the role of cytochrome P450 isoforms can inform toxicological studies and the development of safer chemicals (S. Coleman et al., 2000).

Molecular Docking and Photovoltaic Efficiency

Studies on bioactive benzothiazolinone acetamide analogs have employed spectroscopic and quantum mechanical studies, including molecular docking, to understand ligand-protein interactions. Such research could provide a framework for evaluating the biological activity and potential therapeutic applications of related acetamide compounds. Additionally, photovoltaic efficiency modeling suggests applications in materials science, particularly in the development of dye-sensitized solar cells (Y. Mary et al., 2020).

properties

IUPAC Name |

N-butyl-2-chloro-N-(1,1-dioxothiolan-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO3S/c1-2-3-5-12(10(13)7-11)9-4-6-16(14,15)8-9/h9H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMJMESXFCNSSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179531 |

Source

|

| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Butyl-2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | |

CAS RN |

5553-31-1 |

Source

|

| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5553-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-2-chloro-N-(tetrahydro-1,1-dioxido-3-thienyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)

![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)